4-(5-(METHOXYCARBONYL)THIOPHEN-2-YL)BENZOIC ACID
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Overview
Description
5-(4-carboxyphenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a carboxyphenyl group attached to the thiophene ring, which imparts unique chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 4-bromobenzoic acid under palladium-catalyzed Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion.
Another approach involves the direct functionalization of thiophene-2-carboxylic acid with 4-carboxyphenylboronic acid using similar palladium-catalyzed conditions. This method offers a more straightforward route to the target compound with fewer steps and higher yields.
Industrial Production Methods
Industrial production of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-carboxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.
Substitution: Halogens, nitrating agents, sulfuric acid, acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
5-(4-carboxyphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. Its unique electronic properties make it valuable in the field of materials science.
Mechanism of Action
The mechanism of action of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The carboxyphenyl group can enhance binding affinity to target proteins, leading to increased biological activity.
In materials science, the compound’s electronic properties are exploited in the design of organic semiconductors. The thiophene ring provides a conjugated system that facilitates charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a single carboxylic acid group attached to the thiophene ring. It is used as a precursor in various organic syntheses.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position of the thiophene ring. It has similar applications but different reactivity due to the position of the functional group.
5-(4-fluorophenyl)thiophene-2-carboxylic acid: A derivative with a fluorine atom on the phenyl ring, which can alter its electronic properties and biological activity.
Uniqueness
5-(4-carboxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both carboxyphenyl and thiophene moieties. This combination imparts distinct electronic and steric properties, making it valuable in various applications. The carboxyphenyl group enhances solubility and reactivity, while the thiophene ring provides a conjugated system for electronic applications.
Properties
IUPAC Name |
5-(4-carboxyphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-11(14)8-3-1-7(2-4-8)9-5-6-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJBAWYUQLOHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597565-50-9 |
Source
|
Record name | 5-(4-Carboxyphenyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597565-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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